molecular formula C20H22N2O3S B2710938 (Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol CAS No. 905781-30-8

(Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol

Cat. No.: B2710938
CAS No.: 905781-30-8
M. Wt: 370.47
InChI Key: QXQYXZYMNINFAQ-MRCUWXFGSA-N
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Description

The compound (Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol is a thiazole derivative characterized by a planar thiazole core substituted with 3-methoxyphenyl and 4-methoxyphenyl groups. Thiazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, often modulated by substituents on the aromatic rings . This compound’s synthesis typically involves cyclocondensation reactions, with structural confirmation relying on X-ray crystallography and spectroscopic methods .

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-17-9-7-16(8-10-17)21-20-22(11-4-12-23)19(14-26-20)15-5-3-6-18(13-15)25-2/h3,5-10,13-14,23H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQYXZYMNINFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(4-(3-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol, characterized by its thiazole ring and methoxyphenyl substituents, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing on existing literature and research findings.

Structural Overview

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets. The stereochemistry indicated by the (Z)-configuration suggests specific binding properties that could be relevant in pharmacological contexts.

Anticancer Properties

Research indicates that thiazole derivatives often exhibit anticancer activities. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Table 1: Summary of Biological Activities of Related Thiazole Compounds

Compound NameActivityMechanism
2-(3-Benzamidopropanamido)thiazole-5-carboxylateAnticancerInhibition of HSET (KIFC1)
4-(5-methylindolyl)-2-methylheptylguanidinothiazoleAnticancer, anti-inflammatoryInduction of ferroptosis
2-Methyl-6-phenylethynylpyridineNeuroprotectiveModulation of neuroinflammatory pathways

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound's structure suggests that it may inhibit inflammatory mediators, potentially through the modulation of cytokine production or the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds with thiazole structures can exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Ferroptosis Induction : A study on thiazole derivatives revealed their ability to induce ferroptosis in cancer cells, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism was linked to the compound's electrophilic nature, allowing it to interact with thiol-containing proteins such as GPX4 .
  • High-throughput Screening : In a high-throughput screening effort for novel thiazole-based compounds, several candidates were identified with micromolar inhibitory activity against specific cancer cell lines. These findings suggest that modifications to the thiazole core can significantly affect biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key Differences : Replaces methoxy groups with halogens (Cl, F) and introduces a triazole-pyrazole hybrid moiety.
  • Synthesis : Achieved in high yields (85–90%) via multi-step cyclization, with crystallization in dimethylformamide .
  • Conformation : Two independent molecules in the asymmetric unit exhibit near-planarity, except for a perpendicular fluorophenyl group, suggesting steric hindrance influences packing .

Compound (I) : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Key Differences : Features a benzothiazole core instead of a thiazole and incorporates a dihydropyrazole ring.
  • Bioactivity : Pyrazoline derivatives like (I) show antitumor and antidepressant activities, highlighting the role of the dihydropyrazole moiety in pharmacological efficacy .

Electronic and Steric Effects of Substituents

  • Methoxy vs.
  • Positional Isomerism: The target compound’s 3-methoxy/4-methoxy substitution pattern contrasts with analogues like "(Z)-3-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)propan-1-ol" (), where the imino-linked methoxy group is at the 2-position. This positional shift alters dipole moments and hydrogen-bonding capabilities .

Physicochemical and Computational Analysis

Table 1: Comparative Physicochemical Properties

Compound Core Structure Substituents Planarity Synthesis Yield
Target Compound Thiazole 3-/4-Methoxyphenyl Planar (Z-imino) Not Reported
Compound 4 () Thiazole-Triazole 4-Cl, 4-F, Triazole-Pyrazole Partially planar 85–90%
Compound (I) () Benzothiazole 4-Methoxyphenyl, Dihydropyrazole Non-planar Not Reported

Computational Insights

  • Multiwfn Analysis : Electron localization function (ELF) studies on thiazole derivatives reveal methoxy groups delocalize electron density into the thiazole ring, enhancing stability. Halogen substituents, in contrast, localize charge, reducing reactivity .
  • SHELXL Refinement : The target compound’s crystal structure, if resolved, would likely exhibit P¯I symmetry and two independent molecules per asymmetric unit, as seen in isostructural analogues ().

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